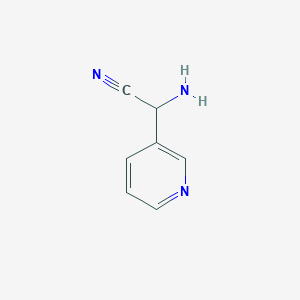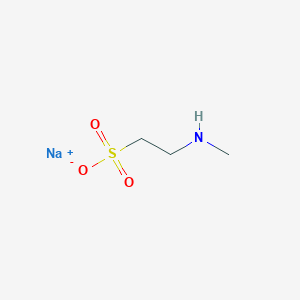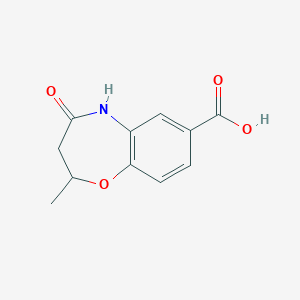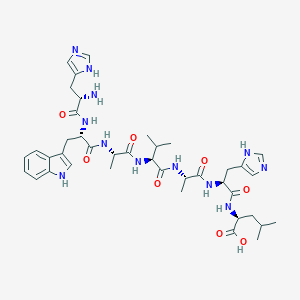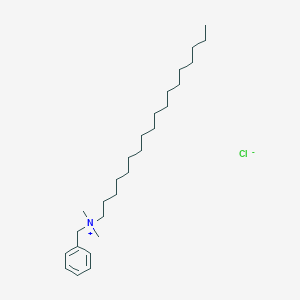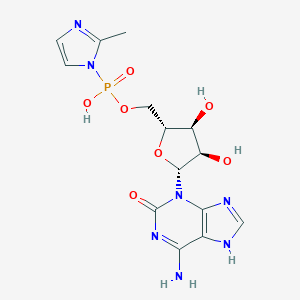
2-Meimpiig
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Meimpiig is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of imidazole that has been synthesized using various methods.
作用機序
The mechanism of action of 2-Meimpiig is not fully understood, but it is believed to involve the interaction of the compound with metal ions. The metal complexes of 2-Meimpiig have been shown to exhibit enhanced catalytic activity and selectivity in various reactions. Moreover, the fluorescent properties of 2-Meimpiig have been attributed to its ability to chelate metal ions and form complexes.
生化学的および生理学的効果
2-Meimpiig has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to have antimicrobial activity against various bacteria and fungi, including drug-resistant strains. Moreover, 2-Meimpiig has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-Meimpiig in lab experiments include its ease of synthesis, stability, and versatility. Moreover, the fluorescent properties of 2-Meimpiig make it a useful tool for the detection of metal ions in biological and environmental samples. However, the limitations of using 2-Meimpiig in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
The potential applications of 2-Meimpiig in various fields warrant further investigation. Future studies should focus on elucidating the mechanism of action of 2-Meimpiig and its metal complexes, as well as exploring its potential therapeutic applications. Moreover, the development of new methods for the synthesis of 2-Meimpiig and its derivatives may lead to the discovery of new compounds with enhanced properties and applications.
Conclusion:
In conclusion, 2-Meimpiig is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized using various methods and has been investigated for its potential applications in various fields. The mechanism of action of 2-Meimpiig is not fully understood, but it is believed to involve the interaction of the compound with metal ions. Moreover, 2-Meimpiig has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The future directions of research on 2-Meimpiig include elucidating its mechanism of action, exploring its potential therapeutic applications, and developing new methods for its synthesis.
合成法
2-Meimpiig can be synthesized using various methods, including the reaction of 2-methylimidazole with glyoxal, reaction of 2-methylimidazole with glyoxylic acid, and reaction of 2-methylimidazole with glyoxalate. The yield of 2-Meimpiig can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
科学的研究の応用
2-Meimpiig has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes, as a catalyst in organic reactions, and as a fluorescent probe for the detection of metal ions. Moreover, 2-Meimpiig has been investigated for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
特性
CAS番号 |
135052-69-6 |
|---|---|
製品名 |
2-Meimpiig |
分子式 |
C14H18N7O7P |
分子量 |
427.31 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid |
InChI |
InChI=1S/C14H18N7O7P/c1-6-16-2-3-20(6)29(25,26)27-4-7-9(22)10(23)13(28-7)21-12-8(17-5-18-12)11(15)19-14(21)24/h2-3,5,7,9-10,13,22-23H,4H2,1H3,(H,17,18)(H,25,26)(H2,15,19,24)/t7-,9-,10-,13-/m1/s1 |
InChIキー |
OPVCWFNAFZYWTJ-QYVSTXNMSA-N |
異性体SMILES |
CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |
SMILES |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |
正規SMILES |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |
同義語 |
2-MeImpiiG 3-isoisoguanosine 5'-phospho-2-methylimidazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



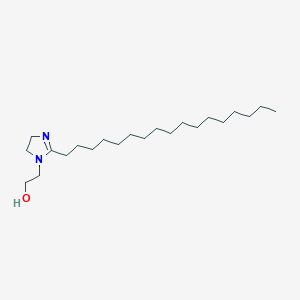
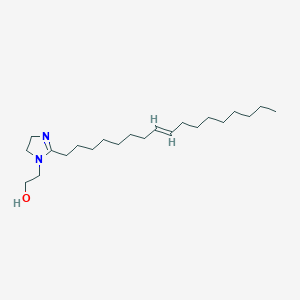
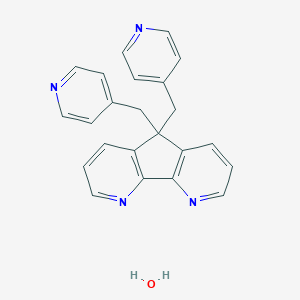
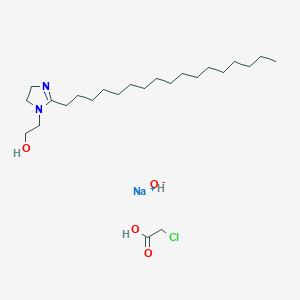
![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)
![2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid](/img/structure/B148189.png)
![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)
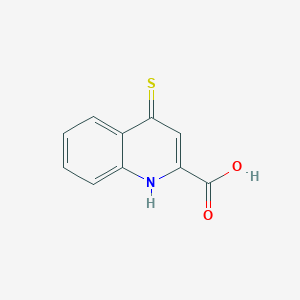
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)
